REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C@@H:10]([C:19](N(OC)C)=[O:20])[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[CH2:1]([O:8][CH2:9][CH:10]([NH:11][C:12](=[O:13])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])[CH:19]=[O:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
6.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC[C@H](NC(=O)OC(C)(C)C)C(=O)N(C)OC
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
312 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under inert atmosphere for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched at 0° C. by the addition of a solution of KHSO4 (16 g) in water (75 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 1 M aqueous HCl (60 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (10% to 50% EtOAc/hexanes)
|
Reaction Time |
30 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C=O)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |